4-Chloro-5-methylcoumarin
Description
Contextual Overview of Coumarin (B35378) Heterocycles: Historical Perspectives and Structural Significance
Coumarins are a large class of naturally occurring and synthetic heterocyclic compounds characterized by a benzo-α-pyrone moiety. rsc.org Their story began in 1820 when coumarin itself was isolated from the tonka bean. nih.gov This discovery marked the beginning of over two centuries of research into this fascinating family of molecules. nih.gov Structurally, coumarins consist of a benzene (B151609) ring fused to an α-pyrone ring. nih.govencyclopedia.pub This arrangement confers upon them a unique electronic and structural profile, making them versatile scaffolds in organic synthesis. researchgate.net
The inherent reactivity of the coumarin nucleus, particularly at the C3 and C4 positions of the pyrone ring, allows for a wide range of chemical modifications. frontiersin.org This adaptability has been a key driver in the exploration of coumarin chemistry, enabling the synthesis of a vast library of derivatives with diverse biological and physical properties. rsc.orgresearchgate.net Many coumarin derivatives have found applications in various fields, including pharmaceuticals, fragrances, and as fluorescent probes. nih.govnih.gov Several have been approved for clinical use, such as the anticoagulant warfarin. wikipedia.orgnih.gov
Importance of Halogenation and Methyl Substitution in Coumarin Research
The functionalization of the coumarin scaffold with halogen and methyl groups is a widely employed strategy to modulate its physicochemical and biological properties. Halogenation, the introduction of a halogen atom (e.g., chlorine, bromine), can significantly alter the electronic nature of the coumarin ring system. thieme.de This can influence the molecule's reactivity, lipophilicity, and its ability to interact with biological targets. nih.govthieme.de For instance, the introduction of a chlorine atom at the C4 position has been shown to enhance the photostability of the coumarin molecule. ijirt.org Furthermore, halogenated coumarins are valuable intermediates in organic synthesis, providing a handle for further functionalization through cross-coupling reactions. thieme.de
Methyl substitution, on the other hand, can impact the steric and electronic properties of the coumarin. The position of the methyl group can influence the molecule's conformation and its binding affinity to enzymes and receptors. rsc.org For example, the presence of a methyl group at the C4 position is a common feature in many biologically active coumarins. rsc.orgrasayanjournal.co.in The combination of halogenation and methyl substitution offers a powerful tool for fine-tuning the properties of coumarins, leading to the development of compounds with enhanced or novel activities. nih.gov
Scope and Research Trajectories Pertaining to 4-Chloro-5-methylcoumarin
This compound is a specific derivative that embodies the strategic functionalization of the coumarin scaffold. The presence of a chlorine atom at the C4 position and a methyl group at the C5 position on the benzene ring creates a unique substitution pattern that is of interest to synthetic and medicinal chemists. Research into this particular compound and its analogues is driven by the desire to understand how this specific arrangement of substituents influences its chemical behavior and potential applications.
Current research trajectories likely focus on several key areas:
Novel Synthetic Methodologies: Developing more efficient and selective methods for the synthesis of this compound and related derivatives.
Reactivity Studies: Investigating the reactivity of the C4-chloro group in nucleophilic substitution reactions to create new derivatives.
Biological Evaluation: Screening this compound and its derivatives for a range of biological activities, including as potential enzyme inhibitors or as scaffolds for new therapeutic agents. For instance, some halogenated coumarins have shown promise as anticancer and anti-inflammatory agents. nih.govresearchgate.net
Materials Science Applications: Exploring the potential of this compound as a building block for functional materials, such as fluorescent probes or organic light-emitting diodes (OLEDs), leveraging the photophysical properties of the coumarin core. nih.gov
The study of this compound serves as a case study in the broader field of coumarin chemistry, highlighting the ongoing efforts to expand the chemical space and unlock the full potential of this privileged heterocyclic scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFYHHTBBJUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 4 Chloro 5 Methylcoumarin
Nucleophilic Substitution Reactions at the C-4 Position of the Coumarin (B35378) Ring
The chlorine atom at the C-4 position of the coumarin nucleus is vinylogous to an acid chloride, rendering the carbon atom highly electrophilic. This activation facilitates its displacement by a variety of nucleophiles, providing a direct route to diverse 4-substituted coumarin derivatives.
Amination Reactions and Formation of 4-Amino-5-methylcoumarin Derivatives
The substitution of the C-4 chloro group with nitrogen nucleophiles is a well-established method for synthesizing 4-aminocoumarin (B1268506) derivatives. While direct studies on 4-chloro-5-methylcoumarin are not extensively documented, the reactivity of analogous compounds, such as 4-chloro-3-formylcoumarin, provides a clear model for this transformation. The reaction with primary aliphatic or aromatic amines, typically in the presence of a tertiary amine base like triethylamine, proceeds readily to yield the corresponding N-substituted 4-aminocoumarins. researchgate.net The reaction involves the direct displacement of the chloride by the amine nucleophile.
Table 1: Representative Amination of a 4-Chlorocoumarin Analog
| Substrate | Nucleophile | Conditions | Product | Ref |
|---|---|---|---|---|
| 4-Chloro-3-formylcoumarin | Primary Amines (aliphatic, aromatic) | Triethylamine | N-substituted 4-Amino-3-formylcoumarins | researchgate.net |
For this compound, this reaction would provide access to a range of 4-amino-5-methylcoumarin derivatives, which are valuable precursors for further synthetic elaborations and are investigated for their biological activities. nih.gov
Thiolation, Oxygenation, and Alkylation Reactions at C-4
The electrophilic nature of the C-4 carbon allows for reactions with sulfur, oxygen, and carbon nucleophiles.
Thiolation: The displacement of the C-4 chloride by sulfur nucleophiles, such as thiols (RSH) or thiolate anions (RS⁻), yields 4-thiocoumarins. These reactions are fundamental in synthetic chemistry and are expected to proceed efficiently with this compound to produce 4-alkylthio- or 4-arylthio-5-methylcoumarin derivatives. researchgate.net
Oxygenation: Oxygen nucleophiles readily substitute the C-4 chlorine. savemyexams.com Reaction with aqueous base (e.g., NaOH, KOH) leads to hydrolysis, forming 4-hydroxy-5-methylcoumarin. Similarly, treatment with alkoxides (e.g., sodium methoxide, NaOMe) results in the formation of 4-alkoxy-5-methylcoumarin derivatives. This reactivity is a cornerstone of coumarin chemistry. savemyexams.com
Alkylation/Acylation: Carbon-carbon bond formation at the C-4 position can be achieved through various methods. A modern approach involves the use of N-heterocyclic carbene (NHC) organocatalysis. For instance, 4-chlorocoumarin can react with aromatic aldehydes in an NHC-catalyzed umpolung reaction to introduce an aroyl group at the C-4 position, yielding 4-acylcoumarins. lookchem.com This reaction represents a powerful method for C-4 acylation under relatively mild conditions. lookchem.com
Table 2: NHC-Catalyzed Acylation of 4-Chlorocoumarin
| Substrate | Reagent | Catalyst System | Product | Yield | Ref |
|---|---|---|---|---|---|
| 4-Chlorocoumarin | 4-Methoxybenzaldehyde | 1,3-Dimethylimidazolium iodide / NaH in DMF | 4-(4-Methoxybenzoyl)coumarin | 89% | lookchem.com |
| 4-Chlorocoumarin | 4-Chlorobenzaldehyde | 1,3-Dimethylimidazolium iodide / NaH in DMF | 4-(4-Chlorobenzoyl)coumarin | 83% | lookchem.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at C-4
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and the C-4 chloride of the coumarin scaffold serves as a suitable electrophilic partner. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, appropriate catalyst systems can facilitate these transformations. derpharmachemica.comdiva-portal.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction pairs the 4-chlorocoumarin with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. consensus.appharvard.edu It is a versatile method for synthesizing 4-aryl- and 4-vinyl-5-methylcoumarin derivatives. The choice of ligand, base, and solvent is crucial for achieving high yields. derpharmachemica.com
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Halo-aromatics
| Catalyst | Boronic Acid | Base | Solvent | Typical Substrate | Ref |
|---|---|---|---|---|---|
| Pd(OAc)₂ / PCy₃ | Aryl/Heteroaryl boronic acid | Cs₂CO₃ | DMF | Aryl Halide | derpharmachemica.com |
| Pd(PPh₃)₄ | Vinyl/Aryl boronic acid | Na₂CO₃ | Toluene/Water | Aryl Halide | harvard.edu |
Sonogashira Coupling: The Sonogashira reaction enables the synthesis of 4-alkynylcoumarins by coupling this compound with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base. libretexts.org The reactivity of aryl chlorides can be challenging, sometimes requiring higher temperatures or more specialized ligand systems. nih.gov
Table 4: Typical Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Typical Substrate | Ref |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Aryl Halide | organic-chemistry.org |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | Aryl Bromide | organic-chemistry.org |
Heck Reaction: In the Heck reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base to form 4-alkenyl-5-methylcoumarin derivatives. diva-portal.orgbeilstein-journals.org This reaction provides a direct pathway to vinyl-substituted coumarins, which are important synthetic intermediates. beilstein-journals.orglibretexts.org
Table 5: Typical Conditions for Heck Coupling of Aryl Chlorides
| Catalyst System | Alkene | Base | Solvent | Temperature | Ref |
|---|---|---|---|---|---|
| Herrmann's palladacycle / [(t-Bu)₃PH]BF₄ | n-Butyl acrylate | Cy₂NMe | Dioxane | 180 °C (Microwave) | diva-portal.org |
| SPO-ligated Pd complex | Styrene | K₂CO₃ | DMF | 60 °C | beilstein-journals.org |
Electrophilic Aromatic Substitution on the Benzenoid Ring of this compound
The benzenoid ring of the coumarin system can undergo electrophilic aromatic substitution (EAS), although its reactivity is influenced by the directing effects of the existing substituents. The α,β-unsaturated lactone portion of the molecule is electron-withdrawing and deactivating towards EAS. Conversely, the 5-methyl group is an activating, ortho-para directing group. The 4-chloro substituent is deactivating yet also ortho-para directing. The interplay of these effects dictates the regiochemical outcome of substitution on the benzene (B151609) ring. The primary positions for electrophilic attack are expected to be C-6 and C-8.
Nitration, Sulfonation, and Additional Halogenation Studies
Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net For the this compound scaffold, the electrophilic nitronium ion (NO₂⁺) is expected to attack the positions most activated by the methyl group and least deactivated by the pyrone ring, leading to the formation of 4-chloro-5-methyl-6-nitrocoumarin and 4-chloro-5-methyl-8-nitrocoumarin.
Sulfonation: Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid group (—SO₃H) using an electrophile such as SO₃, typically from fuming sulfuric acid. researchgate.netscispace.com Similar to nitration, the directing effects of the substituents on this compound would favor the formation of 6- and 8-sulfonated products.
Halogenation: Additional halogenation of the benzenoid ring can be accomplished using elemental halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). libretexts.orgyoutube.com The electrophile (e.g., Br⁺) will preferentially substitute at the C-6 and C-8 positions, guided by the activating effect of the C-5 methyl group. researchgate.netscispace.com
Friedel-Crafts Acylation and Alkylation Reactions
The Friedel-Crafts reactions are classic EAS methods for installing alkyl (alkylation) or acyl (acylation) groups onto an aromatic ring using an alkyl halide or acyl halide and a strong Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.compressbooks.puborgoreview.comsaskoer.ca
Mechanism: The Lewis acid activates the halide to generate a potent electrophile (a carbocation for alkylation or an acylium ion for acylation), which is then attacked by the aromatic ring. pressbooks.publibretexts.org
Limitations: The application of traditional Friedel-Crafts reactions to coumarin systems is often challenging. The Lewis acid catalyst can complex with the lone pair electrons of the lactone oxygen and carbonyl oxygen atoms. saskoer.ca This complexation deactivates the entire ring system towards further electrophilic attack and can lead to low yields or undesired side reactions. Therefore, while theoretically possible at the C-6 and C-8 positions, these reactions are not always synthetically viable for coumarin substrates under standard conditions. Modern alternatives, such as biocatalytic Friedel-Crafts reactions, may offer a milder route to achieve such transformations. researchgate.net
Reactions Involving the Methyl Group at C-5
The methyl group at the C-5 position of the coumarin scaffold, while generally less reactive than other positions, can undergo specific reactions, allowing for the introduction of diverse functionalities.
The oxidation of the C-5 methyl group in coumarins can be challenging due to the potential for competing reactions on the coumarin ring. However, under controlled conditions, selective oxidation is achievable. For instance, the oxidation of 5-methoxy-4-methylcoumarin using persulfate has been shown to yield the corresponding 6-hydroxy derivative, which can then be demethylated to 5,6-dihydroxy-4-methylcoumarin. ias.ac.in This suggests that with appropriate directing groups, the C-5 methyl could potentially be oxidized to a hydroxymethyl or formyl group.
Another approach to functionalize the methyl group is through biotransformation. Studies using filamentous fungi have demonstrated the potential for chemo- and stereoselective hydroxylation of unactivated C-H bonds in coumarin structures. mdpi.com This enzymatic approach could offer a mild and selective method for the oxidation of the C-5 methyl group of this compound.
Furthermore, cytochrome P450 enzymes, such as human CYP2A6 and its orthologs, are known to metabolize methylcoumarins. For example, 6-methylcoumarin (B191867) is oxidized to 7-hydroxy-6-methylcoumarin by CYP2A6. nih.gov While this specific example involves a different methylcoumarin isomer, it highlights the potential for enzymatic systems to target methyl groups on the coumarin core for oxidation. Computational docking studies can help predict the orientation of substrates like this compound within the enzyme's active site, providing insights into the feasibility of selective oxidation at the C-5 methyl position. nih.gov
The C-5 methyl group can participate in condensation reactions, although this is less common than reactions at the C-4 position. The reactivity of the methyl group can be enhanced by converting it to a more reactive species, such as a bromomethyl group. For example, 4-bromomethyl-6,7-dimethoxycoumarin (B14644) is utilized as a fluorescent labeling reagent for carboxylic acids, demonstrating the utility of a functionalized methyl group. thermofisher.com A similar strategy could be applied to this compound, where the methyl group is first halogenated to facilitate subsequent condensation or alkylation reactions.
Alkylation at the C-5 position has also been explored in the broader context of coumarin chemistry. For instance, a facile method for the functionalization of polycyclic coumarins at the C-4 and C-5 positions has been developed using copper-catalyzed addition reactions. acs.org While this method focuses on creating a polycyclic structure, it underscores the possibility of introducing alkyl or other functional groups at the C-5 position.
Ring-Opening and Rearrangement Pathways of the Coumarin Core
The coumarin lactone ring is susceptible to opening under certain conditions, and the coumarin scaffold can undergo various rearrangements, leading to a diverse array of new structures.
The lactone ring of coumarins can be opened through hydrolysis, typically under basic conditions. scirp.org This process involves the cleavage of the ester bond to form a salt of the corresponding 2-hydroxy-cinnamic acid. nih.gov The stability of the lactone ring is influenced by the substituents on the coumarin core. For instance, the presence of electron-withdrawing groups can affect the electrophilicity of the carbonyl carbon, influencing the rate of hydrolysis. nih.gov
The cleavage of the lactone ring is a key step in the mechanism-based inhibition of certain enzymes by coumarins. For example, carbonic anhydrases can hydrolyze the lactone ring of coumarin inhibitors to generate the active 2-hydroxy-cinnamic acid derivative that binds to the enzyme. nih.gov This process is often time-dependent, with the inhibitory activity increasing as more of the coumarin is hydrolyzed. nih.gov
It has also been noted that in some cases, the opening of the lactone ring can be followed by recyclization. researchgate.net The specific conditions of the reaction, such as the nature of the nucleophile and the solvent, can influence whether the ring remains open or re-closes.
Coumarins can undergo a variety of photochemical and thermal rearrangements. Photochemical rearrangements of (coumarin-4-yl)methyl aryl ethers have been observed, leading to the formation of hydroxybenzyl-substituted coumarins. sci-hub.seresearchgate.net This type of rearrangement is believed to proceed through an ionic pathway in polar solvents. sci-hub.seresearchgate.net Another light-induced reaction is the photo-Claisen rearrangement, which has been reported for coumarin-caged compounds. krummel.orgacs.org This rearrangement can sometimes compete with the desired photorelease of the caged molecule. krummel.orgacs.org Additionally, coumarin moieties can participate in photoinduced [2+2] cycloadditions with DNA bases, which can then rearrange to form interstrand crosslinks upon further irradiation. nih.gov
Thermal rearrangements of coumarin derivatives are also known. For example, the Claisen rearrangement of allyl and prenyl ethers of hydroxycoumarins can be used to synthesize allylated coumarin derivatives. rsc.orgrsc.org The tandem Claisen-Cope rearrangement is another thermal process that has been utilized in the synthesis of naturally occurring coumarins. rsc.orgrsc.org Furthermore, sigmatropic rearrangements, such as the researchgate.netiarc.fr sigmatropic rearrangement, have been observed in certain coumarin systems, driven by the formation of a more stable conjugated system. nih.gov The thermal conversion of 4-diazomethyl coumarins can also lead to the formation of chromeno[3,4-c]pyrazol-4(2H)-ones. semanticscholar.org
Chemo-, Regio-, and Stereoselectivity in the Derivatization of this compound
Achieving selectivity is a critical aspect of the derivatization of multifunctional molecules like this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key challenge is to selectively react at either the C-4 chloro position, the C-5 methyl group, or the coumarin ring itself. For example, in reactions with nucleophiles, the C-4 position is generally the most electrophilic and therefore the most likely site of attack. However, by carefully choosing reagents and reaction conditions, it is possible to direct reactions to other parts of the molecule. For instance, the use of specific enzymes could allow for the selective oxidation of the C-5 methyl group without affecting the chloro substituent or the lactone ring. mdpi.com
Regioselectivity concerns the position at which a reaction occurs on a molecule with multiple potential reaction sites. In the Pechmann condensation, a common method for synthesizing coumarins, the regioselectivity of the initial trans-esterification and subsequent ring closure is crucial in determining the final substitution pattern. wikipedia.orgacs.orgnih.govnih.gov For electrophilic substitution reactions on the coumarin ring, the position of attack is governed by the electronic properties of the existing substituents. For instance, in the bromination of activated coumarins, the regioselectivity is highly dependent on the electron density at different ring carbons. cdnsciencepub.com
Stereoselectivity is important when creating chiral centers during derivatization. While this compound itself is achiral, reactions that introduce a new chiral center can potentially lead to a mixture of enantiomers or diastereomers. The use of chiral catalysts or reagents can be employed to control the stereochemical outcome of such reactions. For example, the synthesis of P-chiral phosphinyl derivatives of coumarins has been achieved with high enantiomeric purity using the Knoevenagel condensation with a chiral phosphinylacetic acid ester. mdpi.com Biotransformations using microorganisms can also exhibit high chemo- and stereoselectivity in the derivatization of coumarin scaffolds. mdpi.com
Advanced Spectroscopic and Structural Characterization of 4 Chloro 5 Methylcoumarin Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering a detailed picture of the chemical environment of individual atoms. For derivatives of 4-Chloro-5-methylcoumarin, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are indispensable.
The ¹H NMR spectrum of a this compound derivative provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom at the C-4 position and the electron-donating nature of the methyl group at the C-5 position.
The aromatic protons on the benzene (B151609) ring (H-6, H-7, and H-8) typically appear as a complex multiplet system due to spin-spin coupling. The proton at C-3, being on a double bond adjacent to a carbonyl group, is expected to resonate in the downfield region. The methyl protons at C-5 would appear as a singlet in the upfield region.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C-2) is characteristically found at a low field. The carbon atom bearing the chlorine (C-4) and the oxygen-bound carbon (C-8a) are also significantly deshielded. The methyl carbon at C-5 will appear at a high field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound*
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~160 |
| 3 | ~6.5 | ~118 |
| 4 | - | ~145 |
| 4a | - | ~120 |
| 5 | - | ~128 |
| 5-CH₃ | ~2.4 | ~18 |
| 6 | ~7.3 | ~125 |
| 7 | ~7.2 | ~124 |
| 8 | ~7.5 | ~116 |
| 8a | - | ~153 |
*Predicted values are based on theoretical calculations and data from similar coumarin (B35378) derivatives. Actual experimental values may vary. researchgate.net
The interpretation of coupling constants (J) in the ¹H NMR spectrum helps to establish the connectivity of protons. For instance, the coupling between adjacent aromatic protons (³JHH) is typically in the range of 7-9 Hz, while longer-range couplings (⁴JHH or ⁵JHH) are much smaller.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals in complex ¹H and ¹³C NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a this compound derivative, COSY would show correlations between the adjacent aromatic protons (H-6, H-7, and H-8), confirming their positions relative to each other. ajmrhs.orgceon.rs
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the direct assignment of the ¹³C signals for all protonated carbons by correlating them with their attached, and often already assigned, protons. ajmrhs.orgceon.rs
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (like C-2, C-4, C-4a, C-5, and C-8a) and for piecing together the molecular fragments. For example, a correlation between the methyl protons (5-CH₃) and C-5 and C-6 would confirm the position of the methyl group. ceon.rsceon.rsresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of substituted this compound derivatives, NOESY can help to determine the relative stereochemistry of substituents by observing through-space correlations. ceon.rsceon.rsresearchgate.net
Table 2: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Information |
| COSY | H-6 ↔ H-7, H-7 ↔ H-8 | Connectivity of aromatic protons |
| HSQC | H-3 ↔ C-3, H-6 ↔ C-6, H-7 ↔ C-7, H-8 ↔ C-8, 5-CH₃ ↔ 5-C(H₃) | Direct C-H attachments |
| HMBC | 5-CH₃ ↔ C-4a, C-5, C-6 | Position of the methyl group |
| H-3 ↔ C-2, C-4, C-4a | Connectivity around the pyrone ring | |
| H-8 ↔ C-4a, C-6, C-7, C-8a | Connectivity of the aromatic ring | |
| NOESY | H-6 ↔ 5-CH₃ | Spatial proximity of the methyl group to H-6 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The most prominent feature in the IR spectrum of a coumarin is the strong absorption band corresponding to the stretching vibration (ν) of the lactone carbonyl group (C=O). For coumarins, this band typically appears in the region of 1700-1750 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the coumarin ring. In this compound, the electron-withdrawing chlorine atom at the C-4 position is expected to cause a slight increase in the carbonyl stretching frequency compared to unsubstituted coumarin. Theoretical calculations for similar 4-chloromethyl coumarin derivatives place the C=O stretching frequency in the range of 1652-1695 cm⁻¹. researchgate.net
Environmental factors such as the polarity of the solvent can also influence the carbonyl stretching frequency. In more polar solvents, the frequency tends to shift to lower wavenumbers due to intermolecular interactions.
The presence of the chloro and methyl groups in this compound gives rise to characteristic vibrational modes.
Methyl Group Vibrations: The methyl group exhibits several characteristic vibrations. The symmetric and asymmetric C-H stretching vibrations are found in the 2850-3000 cm⁻¹ region. The symmetric and asymmetric C-H bending (scissoring) vibrations appear around 1375 cm⁻¹ and 1450 cm⁻¹, respectively. Rocking vibrations of the methyl group can be observed at lower frequencies. libretexts.org
Table 3: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (lactone) | Stretching (ν) | 1690 - 1740 |
| C=C (aromatic) | Stretching (ν) | 1450 - 1620 |
| C-H (aromatic) | Stretching (ν) | 3000 - 3100 |
| C-H (methyl) | Stretching (ν) | 2850 - 3000 |
| C-H (methyl) | Bending (δ) | 1375 & 1450 |
| C-O (lactone) | Stretching (ν) | 1000 - 1300 |
| C-Cl | Stretching (ν) | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
For this compound (C₁₀H₇ClO₂), the expected exact mass can be calculated. The presence of a chlorine atom will be evident from the isotopic pattern in the mass spectrum, with the M and M+2 peaks having a relative intensity ratio of approximately 3:1.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for coumarins involves the loss of a molecule of carbon monoxide (CO) from the pyrone ring, leading to the formation of a benzofuran (B130515) radical cation. benthamopen.comnih.gov
For this compound, the fragmentation is expected to initiate with the molecular ion peak. Subsequent fragmentation could involve:
Loss of CO: A primary fragmentation step would be the loss of 28 Da, corresponding to a CO molecule.
Loss of Cl: The chlorine atom can be lost as a radical, leading to a fragment ion.
Loss of CH₃: The methyl group can be lost as a radical.
Loss of HCl: Elimination of hydrogen chloride is another possible fragmentation pathway.
The analysis of these fragmentation pathways helps to confirm the proposed structure.
Table 4: Predicted Major Mass Spectral Fragments for this compound
| m/z Value (for ³⁵Cl) | Proposed Fragment |
| 194 | [M]⁺ (Molecular ion) |
| 166 | [M - CO]⁺ |
| 159 | [M - Cl]⁺ |
| 179 | [M - CH₃]⁺ |
| 158 | [M - HCl]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. rsc.org For a compound like this compound (C₁₀H₇ClO₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this mass with an accuracy in the parts-per-million (ppm) range, allowing for the confident assignment of the molecular formula. benthamopen.com
Table 1: Illustrative HRMS Data for a Substituted Coumarin
| Compound | Molecular Formula | Calculated Monoisotopic Mass (m/z) | Measured Monoisotopic Mass (m/z) | Mass Error (ppm) |
| Example Coumarin Derivative | C₁₂H₁₄N₄O₂S | 278.0837 | 278.0840 | 1.1 |
Note: This table provides example data for Sulphamethazine to illustrate the precision of HRMS and is not representative of this compound. waters.com
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Details
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. libretexts.org In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID), breaking it down into smaller fragment ions. The masses of these fragments provide a "fingerprint" of the molecule's structure.
For coumarin derivatives, the fragmentation patterns are often characterized by the loss of carbon monoxide (CO) from the pyrone ring, a common fragmentation pathway for this class of compounds. nih.gov In the case of this compound, one would expect to observe a neutral loss of 28 Da, corresponding to the expulsion of a CO molecule. researchgate.net Further fragmentation could involve the cleavage of the pyrone ring and subsequent rearrangements. The presence of the chlorine and methyl substituents would also influence the fragmentation, potentially leading to the loss of a chlorine radical or a methyl radical. researchgate.net
While a detailed MS/MS fragmentation table for this compound is not available in the provided search results, the general fragmentation pathways for coumarins are well-documented. nih.govresearchgate.net
Table 2: Common Fragmentation Pathways for Coumarin Derivatives in MS/MS
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |
| [M+H]⁺ | Loss of Carbon Monoxide | [M+H-CO]⁺ | 28 |
| [M+H]⁺ | Loss of a Second Carbon Monoxide | [M+H-2CO]⁺ | 56 |
| [M+H-CO]⁺ | Loss of Acetylene | [M+H-CO-C₂H₂]⁺ | 26 |
Note: This table illustrates general fragmentation patterns observed for the basic coumarin structure under ESI-MS/MS conditions and may not fully represent the fragmentation of this compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from the ground state to higher energy states. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are characteristic properties of a compound. researchgate.net
Absorption Maxima and Molar Extinction Coefficients of Derivatives
The UV-Vis absorption spectra of coumarin derivatives are influenced by the substitution pattern on the benzopyrone core. thaiscience.info Electron-donating groups generally cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups can lead to either a bathochromic or hypsochromic (blue) shift depending on their position. mdpi.com For this compound, the chlorine atom at the 4-position acts as an electron-withdrawing group, and the methyl group at the 5-position is a weak electron-donating group. The interplay of these substituents will determine the precise absorption characteristics.
While specific data for this compound is not available, studies on related compounds provide insight. For example, 4-methylcoumarin (B1582148) derivatives show absorption maxima that are red-shifted compared to the parent coumarin. thaiscience.info The introduction of a chlorine atom can also lead to a red-shift in the absorption maximum. nih.gov
Table 3: Illustrative UV-Vis Absorption Data for Substituted Coumarins in Acetonitrile
| Compound | Substituents | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 7-diethylamino-4-styrylcoumarin derivative | 7-NEt₂, 4-styryl | 520 | 19,000 |
| 7-diethylamino-4-styrylcoumarin derivative with EDG | 7-NEt₂, 4-styryl-OMe | 521 | 34,000 |
Note: This table provides data for illustrative 4-styrylcoumarin derivatives to demonstrate the effect of substituents on absorption properties and is not representative of this compound. mdpi.com
Fluorescence Emission Spectroscopy, Quantum Yields, and Lifetimes of Fluorescent Derivatives
Many coumarin derivatives are highly fluorescent, a property that is highly sensitive to their molecular structure. mdpi.com Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Key parameters include the wavelength of maximum emission (λem), the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. nih.gov
The fluorescence of coumarins is significantly influenced by substituents. nih.gov Electron-donating groups, particularly at the 7-position, often enhance fluorescence quantum yields. rsc.org Conversely, halogen substitution can sometimes decrease fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. nih.gov However, anomalous effects have been observed where chlorine substitution increases the fluorescence quantum yield and lifetime. nih.gov
Table 4: Illustrative Fluorescence Data for Halogen-Substituted Coumarin Derivatives in Acetonitrile
| Compound | λem (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ps) |
| 3-diethylphosphonocoumarin (6-H) | 410 | 0.0034 | 40 |
| 6-chloro-3-diethylphosphonocoumarin (6-Cl) | 420 | 0.0101 | 100 |
| 6-bromo-3-diethylphosphonocoumarin (6-Br) | 423 | 0.0027 | 24 |
Note: This table presents data for illustrative halogen-substituted 3-diethylphosphonocoumarin derivatives to demonstrate the complex effects of halogenation on fluorescence properties and is not representative of this compound. nih.gov
Solvent Effects on Spectroscopic Properties
The spectroscopic properties of coumarin derivatives are often highly dependent on the solvent environment, a phenomenon known as solvatochromism. wikipedia.org The polarity, hydrogen bonding ability, and refractive index of the solvent can all influence the absorption and emission spectra. ijcce.ac.ir Generally, in polar solvents, a bathochromic (red) shift is observed in the emission spectrum of many coumarins, indicating a larger stabilization of the more polar excited state compared to the ground state. nih.gov This effect can be utilized to probe the local environment of the coumarin molecule. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation in the solid state. For coumarin derivatives, the crystal packing can influence their solid-state photochemical reactivity. ijirt.org
While a crystal structure for this compound was not found in the search results, a study on 5,7-Dimethyl-4-p-chloro phenoxy methyl coumarin provides an example of the type of data obtained from such an analysis. ijirt.org The crystal system, space group, and unit cell dimensions are determined, and the molecular geometry and packing are elucidated.
Table 5: Illustrative Crystallographic Data for a Substituted Coumarin
| Compound | 5,7-Dimethyl-4-p-chloro phenoxy methyl coumarin |
| Molecular Formula | C₁₈H₁₅ClO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
Note: This table provides illustrative data for a related coumarin derivative to demonstrate the type of information obtained from X-ray crystallography and is not the crystal structure of this compound. ijirt.org
Despite a comprehensive search for scientific literature and crystallographic databases, no specific experimental data on the single-crystal X-ray diffraction of this compound is publicly available. As a result, a detailed analysis of its crystal packing, hydrogen bonding networks, intermolecular interactions, and a definitive conformation and torsion angle analysis based on single-crystal data cannot be provided at this time.
The advanced spectroscopic and structural characterization of a chemical compound, as outlined in the requested sections, is fundamentally reliant on the successful crystallization of the material and its subsequent analysis using X-ray crystallography. This experimental technique provides the precise three-dimensional coordinates of the atoms within the crystal lattice, which is the foundational data required to analyze:
Crystal Packing: The arrangement of molecules in the crystal.
Hydrogen Bonding Networks: The presence and geometry of hydrogen bonds.
Intermolecular Interactions: Other non-covalent interactions such as van der Waals forces, halogen bonds, and π-π stacking.
Conformation and Torsion Angles: The specific spatial arrangement of atoms in a molecule and the angles between different parts of the molecule.
While theoretical and computational methods can predict these properties, the user's request for an article based on detailed research findings implies a focus on experimentally determined data. Without a published crystal structure for this compound, any discussion on these topics would be purely speculative and would not meet the required standard of scientific accuracy based on experimental evidence.
Further research, specifically the synthesis of single crystals of this compound and their analysis via X-ray diffraction, would be necessary to generate the data required to populate the requested article sections.
Computational and Theoretical Investigations of 4 Chloro 5 Methylcoumarin and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. mdpi.com These calculations are instrumental in predicting geometric parameters, vibrational frequencies, and a variety of properties related to molecular reactivity. For 4-chloro-5-methylcoumarin, DFT calculations can elucidate how the chloro and methyl substituents influence the electronic environment of the coumarin (B35378) scaffold.
Optimized Geometries, Vibrational Frequencies, and Conformational Analysis
The first step in a DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, the geometry would be optimized to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Studies on similar coumarin derivatives have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provide results that are in good agreement with experimental data from X-ray crystallography. nih.gov
Vibrational frequency calculations are typically performed on the optimized geometry. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the lactone ring or the C-Cl bond.
Conformational analysis, particularly for the methyl group at the 5-position, would also be a part of this investigation. While the coumarin ring system is largely planar, the rotational barrier of the methyl group can be calculated to understand its preferred orientation and the energetic cost of rotation.
Table 1: Predicted Optimized Geometric Parameters for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value |
| C=O Bond Length (Lactone) | ~1.21 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-C Bond Length (Aromatic) | ~1.39 - 1.42 Å |
| C-O Bond Length (Lactone) | ~1.37 Å |
| C-CH₃ Bond Length | ~1.51 Å |
Note: These values are estimations based on DFT calculations of similarly substituted coumarins.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. imperial.ac.ukresearchgate.netyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the benzopyrone ring, with significant contributions from the oxygen atom and the aromatic system. The LUMO is likely to be distributed over the pyrone ring, including the C=O and C=C bonds. The presence of the electron-withdrawing chloro group at the 4-position is predicted to lower the energy of the LUMO, while the electron-donating methyl group at the 5-position would raise the energy of the HOMO. The interplay of these substituents will determine the final HOMO-LUMO gap. In related coumarin derivatives, substitutions that increase electron delocalization tend to decrease the HOMO-LUMO gap. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -2.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
Note: These are estimated values based on computational studies of other coumarin derivatives.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red regions signify areas of high electron density (electronegative) and are susceptible to electrophilic attack, while blue regions indicate low electron density (electropositive) and are prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen of the lactone ring, making it a primary site for interactions with electrophiles and hydrogen bond donors. researchgate.net The chlorine atom, despite its electronegativity, can exhibit a region of positive potential known as a σ-hole along the C-Cl bond axis. mdpi.com The aromatic ring will have a mixed potential, while the hydrogen atoms of the methyl group will show a positive potential (blue).
Global and Local Reactivity Descriptors (Electronegativity, Hardness, Softness, Fukui Functions)
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are calculated from the changes in electron density when an electron is added or removed. For this compound, Fukui functions would pinpoint specific atoms on the coumarin ring that are most likely to participate in different types of reactions.
Table 3: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.25 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.25 eV |
| Chemical Softness (S) | 1/η | ~ 0.44 eV⁻¹ |
Note: Values are calculated based on the predicted HOMO and LUMO energies.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Interaction Studies
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and study its interactions with other molecules, such as proteins or solvents.
Ligand-Target Interaction Profiling (In Silico, Non-Clinical Biological Targets)
Coumarin derivatives are known to interact with a variety of biological targets. nih.govtandfonline.com MD simulations can be used to study the binding of this compound to the active sites of various enzymes and receptors in a non-clinical, in silico setting. These simulations can help to predict the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
For example, MD simulations could be employed to investigate the interaction of this compound with enzymes like carbonic anhydrases or kinases, which are common targets for coumarin-based inhibitors. nih.gov The simulation would reveal the stability of the compound within the binding pocket and the specific amino acid residues involved in the interaction. This information is invaluable for the rational design of more potent and selective inhibitors. Recent studies have successfully used molecular docking and MD simulations to identify promising coumarin derivatives as inhibitors for various protein targets, including those in cancer and viral diseases. nih.govjcchems.comresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are valuable tools in medicinal chemistry and materials science for predicting the activity of new compounds and for guiding the design of molecules with desired properties.
The first step in a QSAR/QSPR study is to generate a set of molecular descriptors for a series of this compound analogs. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. A wide variety of descriptors can be calculated using specialized software. For a series of analogs of this compound, where substitutions might be made at various positions on the coumarin ring, a diverse set of descriptors would be calculated to capture the structural variations.
These descriptors can be broadly categorized as:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices.
3D descriptors: Calculated from the 3D coordinates of the molecule, such as molecular volume, surface area, and shape indices.
Quantum chemical descriptors: Obtained from quantum mechanical calculations, these include HOMO and LUMO energies, dipole moment, and atomic charges. sciencepublishinggroup.com
The table below presents a selection of molecular descriptors that would be relevant for developing a QSAR/QSPR model for this compound analogs.
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges |
| Hydrophobic | LogP (octanol-water partition coefficient) |
Once the molecular descriptors are calculated for a set of this compound analogs, the next step is to correlate them with experimentally determined data. This could be data on their chemical reactivity (e.g., reaction rates), spectroscopic properties (e.g., absorption or emission wavelengths), or biological activity (e.g., enzyme inhibition constants). nih.gov
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build the QSAR/QSPR model. nih.gov The goal is to find a statistically significant equation that relates a subset of the calculated descriptors to the observed activity or property. For example, a QSAR study on coumarin derivatives as inhibitors of a specific enzyme would aim to develop a model that predicts the inhibitory activity based on descriptors related to the molecule's size, shape, and electronic features. nih.gov Such models can provide valuable insights into the structure-activity relationship and guide the design of more potent analogs. walisongo.ac.id
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. For this compound, computational approaches can be used to explore potential reaction pathways, identify key intermediates and transition states, and calculate the energetic barriers associated with different mechanistic steps.
A key aspect of elucidating a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are widely used to locate and characterize transition state structures. By performing a transition state search, the geometry of the TS can be optimized, and its vibrational frequencies can be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Once the structures of the reactants, products, and the transition state have been optimized, their energies can be calculated to determine the activation energy (Ea) of the reaction. The activation energy is the energy barrier that must be overcome for the reaction to occur, and it is a critical factor in determining the reaction rate. Computational studies can compare the activation energies of different possible pathways for a reaction involving this compound, allowing for the identification of the most favorable mechanism.
The following table provides a hypothetical example of calculated activation energies for a substitution reaction at the 4-position of this compound proceeding through two different proposed mechanisms.
| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| Mechanism A | 0.0 | 25.3 | 25.3 |
| Mechanism B | 0.0 | 35.8 | 35.8 |
Note: The energy values are hypothetical and for illustrative purposes.
Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and energetics. nih.gov Computational models can account for the effects of solvation in several ways. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Mechanistic Exploration of Biological Activities of 4 Chloro 5 Methylcoumarin Derivatives in Vitro/molecular Level
Enzyme Inhibition Studies: Molecular Interactions and Kinetic Mechanisms (In Vitro Biochemical Assays)
Derivatives of 4-Chloro-5-methylcoumarin have been investigated for their potential to inhibit various enzymes, a key mechanism for therapeutic intervention. These in vitro biochemical assays provide insights into the direct interactions between the compounds and enzyme targets.
Investigation of Enzyme-Ligand Binding Affinities and Modes of Inhibition
The inhibitory activity of coumarin (B35378) derivatives is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). For instance, a 4-chloro-substituted coumarin benzenesulfonamide demonstrated potent inhibitory activity against specific human carbonic anhydrase (hCA) isoforms. mdpi.com This derivative exhibited a Kᵢ value of 20.2 nM against the tumor-associated isoform hCA IX and 6.0 nM against hCA XII. mdpi.com For comparison, the standard reference drug, Acetazolamide, showed Kᵢ values of 25.0 nM and 5.7 nM against hCA IX and hCA XII, respectively. mdpi.com
Other related coumarin derivatives have also shown significant enzyme inhibition. A 4-(chloromethyl) derivative, specifically 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one, was found to inhibit Taq DNA polymerase with an IC₅₀ value of 20.7 ± 2.10 μM. researchgate.net Furthermore, studies on different coumarin scaffolds have revealed inhibitory action against other enzymes. A coumarin–thiosemicarbazone analog, FN-19, was identified as a potent tyrosinase inhibitor with an IC₅₀ value of 42.16 ± 5.16 µM, acting as a mixed inhibitor. mdpi.com Certain 4-hydroxycoumarin (B602359) derivatives have also been found to inhibit carbonic anhydrase-II, with one compound showing an IC₅₀ value of 263 µM. researchgate.netscielo.br
Table 1: Enzyme Inhibition Data for Coumarin Derivatives
| Compound Derivative | Enzyme Target | Inhibition Value (Kᵢ or IC₅₀) |
|---|---|---|
| 4-chloro-substituted coumarin benzenesulfonamide | hCA IX | 20.2 nM (Kᵢ) |
| 4-chloro-substituted coumarin benzenesulfonamide | hCA XII | 6.0 nM (Kᵢ) |
| 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | Taq DNA polymerase | 20.7 ± 2.10 μM (IC₅₀) |
| 4-trifluoromethyl-6,7-dihydroxycoumarin | Mcl-1 | 0.21 ± 0.02 μM (Kᵢ) |
| Coumarin–thiosemicarbazone analog (FN-19) | Tyrosinase | 42.16 ± 5.16 µM (IC₅₀) |
| 4-hydroxycoumarin derivative | Carbonic Anhydrase-II | 263 µM (IC₅₀) |
Structure-Activity Relationship (SAR) Studies for Specific Enzyme Targets (e.g., Kinases, Hydrolases)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent inhibitors.
For coumarin-based inhibitors of carbonic anhydrases (hydrolases), the substitution pattern on the coumarin ring is critical. The high potency of the 4-chloro-substituted coumarin benzenesulfonamide against hCA IX and hCA XII is attributed to the presence of the electron-withdrawing chlorine atom. mdpi.com This suggests that electronegative substitutions at the C-4 position can enhance inhibitory activity against these enzymes.
In the context of Mcl-1 inhibitors, SAR studies of various coumarin derivatives revealed that a catechol group (a dihydroxy-substituted phenyl ring) is a key component for inhibitory activity. nih.gov Furthermore, the introduction of a hydrophobic, electron-withdrawing group, such as a trifluoromethyl group, at the C-4 position of the coumarin ring significantly enhanced the Mcl-1 inhibitory capacity. nih.gov Conversely, placing a hydrophilic group at this position was detrimental to the inhibitory potency. nih.gov
General SAR studies on coumarin derivatives have consistently shown that substitutions at the C-3 and C-4 positions are particularly important for developing potent antibacterial agents. arabjchem.org For anticancer activity, SAR studies of coumarin-artemisinin hybrids indicated that 3-chloro and 4-methyl substituents on the coumarin moiety resulted in greater activity. rsc.org
Receptor Binding Profiling: Ligand-Target Interaction Studies (In Vitro)
The interaction of this compound derivatives with specific protein receptors is a key determinant of their pharmacological effects. In vitro studies, including competitive binding assays and computational simulations, help to characterize these interactions.
Competitive Binding Assays with Purified Receptors
Competitive binding assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand. Studies on a series of N-arylpiperazine derivatives attached to a 5-hydroxy-4,7-dimethylcoumarin core revealed high affinity for the serotonin 5-HT₁ₐ receptor. nih.gov Several of these compounds displayed very high affinities, with Kᵢ values in the sub-nanomolar range (0.3–1.0 nM), and also showed good selectivity against the 5-HT₂ₐ receptor. nih.gov
Similarly, another series of derivatives, based on a 6-acetyl-7-hydroxy-4-methylcoumarin scaffold, also exhibited excellent activity at 5-HT₁ₐ receptors. nih.gov Specifically, 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one showed Kᵢ values of 0.78 nM and 0.57 nM, respectively, which are comparable to the reference agonist 8-OH-DPAT. nih.gov
Table 2: Receptor Binding Affinities of 4-Methylcoumarin (B1582148) Derivatives
| Compound Series | Receptor Target | Affinity (Kᵢ) |
|---|---|---|
| N-arylpiperazinyl derivatives of 5-hydroxy-4,7-dimethylcoumarin | 5-HT₁ₐ | 0.3 - 1.0 nM |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT₁ₐ | 0.78 nM |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT₁ₐ | 0.57 nM |
Molecular Docking and Dynamics Simulations for Protein-Ligand Complex Characterization
Molecular docking and dynamics simulations are computational tools used to predict and analyze the binding mode of a ligand within the active site of a target protein.
Docking studies of 4-(chloromethyl)-7-hydroxy-5-methyl coumarin against several ROS-producing enzymes, such as cytochrome P-450 and xanthine oxidase, showed favorable interactions within the active binding sites, with binding energies around -6 to -8 kcal/mol. dergipark.org.tr
Simulations of a different coumarin derivative with the anti-apoptotic protein Bcl-2 revealed a binding free energy of -6.3 kcal/mol. frontiersin.org The stability of this protein-ligand complex was attributed to hydrophobic interactions with amino acid residues PHE104, TYR108, and PHE112, hydrogen bonding with TYR108 and GLN118, and a salt bridge interaction with ARG110. frontiersin.org
Molecular docking has also been used to investigate the interactions of coumarin derivatives with other targets. A coumarin derivative containing a 4,5-dihydropyrazole moiety was docked into the active site of telomerase (PDB: 3DU6) to determine its probable binding model. nih.gov Similarly, docking and molecular dynamics studies were performed on 4-hydroxycoumarin derivatives with carbonic anhydrase IX (hCA-IX), a protein associated with tumor acidification, to complement experimental cytotoxicity results. uniroma1.it These simulations can provide valuable insights into the specific molecular interactions that drive the biological activity of these compounds.
Table 3: Molecular Docking Data for Coumarin Derivatives
| Compound Derivative | Protein Target | Binding Energy / Key Interactions |
|---|---|---|
| 4-(chloromethyl)-7-hydroxy-5-methyl coumarin | ROS-producing enzymes (e.g., Cytochrome P-450) | ~ -6 to -8 kcal/mol |
| Coumarin-carbonyl cobalt complex | Bcl-2 | -6.3 kcal/mol; Hydrophobic interactions, H-bonds, salt bridge |
| Coumarin-dihydropyrazole derivative | Telomerase (3DU6) | Binding model determined |
| 4-hydroxycoumarin-neurotransmitter derivatives | Carbonic Anhydrase IX (hCA-IX) | Binding energies coincided with experimental activity |
Cellular Pathway Modulation at the Molecular Level (In Vitro Cell-Based Assays)
Beyond direct enzyme or receptor binding, this compound derivatives can exert their biological effects by modulating complex cellular signaling pathways. In vitro cell-based assays are used to elucidate these mechanisms at the molecular level.
Coumarin derivatives have been shown to modulate inflammatory pathways. One study found that certain novel coumarin derivatives could significantly inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in in vitro models. researchgate.net For example, compound 10d showed an IC₅₀ value of 8.5 μM against TNF-α, while compound 11e had IC₅₀ values of 13.29 μM and 17.94 μM against IL-6 and IL-1β, respectively. researchgate.net
The modulation of pathways controlling cell cycle and apoptosis is a key mechanism for the anti-cancer activity of many compounds. Certain 3-substituted 4-anilino-coumarin derivatives have been shown to induce G2/M phase arrest and apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. rsc.org Other studies have confirmed that coumarin derivatives can induce apoptosis in cancer cells, such as HeLa cells, by promoting the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. researchgate.netfrontiersin.org
Table 4: Cellular Pathway Modulation by Coumarin Derivatives
| Compound Derivative | Cell Line | Modulated Pathway | Observed Effect |
|---|---|---|---|
| Novel Fused Coumarinolignans (10d, 11e) | LPS-induced models | Inflammatory Cytokine Production | Inhibition of TNF-α, IL-1β, IL-6 expression |
| 3-substituted 4-anilino-coumarin | MCF-7 (Breast Cancer) | Cell Cycle and Apoptosis | Induction of G2/M phase arrest and apoptosis |
| 6-methylcoumarin (B191867) coupled with TPP | HeLa (Cervical Cancer) | ROS Generation / Apoptosis | Promotion of ROS generation leading to apoptosis |
| Coumarin-carbonyl cobalt complex | MDAMB231 (Breast Cancer) | Mitochondrial Function / Apoptosis | Induction of apoptosis |
Investigation of Molecular Target Engagement in Cell-Free Systems
Research into the molecular interactions of coumarin derivatives has identified several enzymatic targets in cell-free assays. For instance, studies on 5-methylcoumarin-4β-glucoside, a related compound, have utilized computational target fishing to identify carbonic anhydrase 2 and 12 as the most probable molecular targets. bibliomed.org Molecular docking studies confirmed that this compound could establish significant interactions, including hydrogen bonds and hydrophobic interactions, within the binding sites of these enzymes, suggesting a strong affinity. bibliomed.org
While direct evidence for this compound is not specified, structure-activity relationship (SAR) studies of similar coumarin derivatives indicate that chloro and methyl substituents can significantly influence biological activity, including anticancer effects. nih.govrsc.org For example, the presence of a 3-chloro and 4-methyl substituent on the coumarin moiety has been shown to enhance cytotoxic activity against cancer cell lines. nih.govrsc.org Other coumarin derivatives have been synthesized and evaluated for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), with some showing non-competitive inhibition. nih.gov The specific molecular engagement of this compound would require targeted enzymatic and binding assays to elucidate its precise targets.
Analysis of Gene Expression or Protein Modulation (Mechanistic Transcriptomic/Proteomic Studies)
Detailed transcriptomic or proteomic studies specifically investigating the effects of this compound on gene expression or protein modulation are not extensively documented in the available literature. Such studies are crucial for a deeper understanding of the compound's mechanism of action, potentially revealing novel pathways and cellular responses. Future research employing techniques like RNA sequencing and mass spectrometry-based proteomics would be invaluable in mapping the global changes in gene and protein expression profiles induced by this specific coumarin derivative, thereby uncovering its broader biological impact and therapeutic potential.
Investigation of Antioxidant Mechanisms (Molecular Radical Scavenging, In Vitro)
The antioxidant properties of coumarin derivatives are a significant area of research, with many studies highlighting their potential to mitigate oxidative stress. nih.govmdpi.com Molecules with antioxidant capabilities can prevent the production of reactive oxygen species (ROS) by scavenging them or by inhibiting ROS-producing enzymes. dergipark.org.tr The antioxidant capacity of the coumarin nucleus is often enhanced by specific substitutions, particularly hydroxyl groups. nih.govresearchgate.net
A study investigating 4-chloromethyl-7-hydroxy-5-methyl coumarin, a structurally similar compound, demonstrated its antioxidant activity through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. dergipark.org.tr The results indicated that the methyl group at the C-5 position positively influenced the antioxidant activity. dergipark.org.tr
Electron Transfer and Hydrogen Atom Transfer Pathways
The primary mechanisms by which coumarins exert their antioxidant effects involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of hydroxyl groups on the coumarin ring is particularly important for this activity, as they can readily donate a hydrogen atom. researchgate.net
The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation and an anion, followed by the transfer of a proton. The efficiency of these pathways is dictated by the molecular structure, including the position and electronic nature of the substituents on the coumarin framework. For this compound, the chlorine atom (an electron-withdrawing group) and the methyl group (an electron-donating group) would modulate the electron density of the aromatic ring, influencing its ability to participate in electron and hydrogen atom transfer reactions.
In Vitro Radical Scavenging and Redox Potential Measurements
The radical scavenging potential of coumarin derivatives is commonly evaluated using in vitro assays such as the DPPH, hydrogen peroxide, and nitric oxide radical methods. mdpi.comresearchgate.net In the DPPH assay, the antioxidant compound reduces the stable purple DPPH radical to the yellow-colored, non-radical form, DPPH-H. mdpi.comresearchgate.net
Studies on various 4-methylcoumarins have shown that their scavenging activity is highly structure-dependent. nih.gov For instance, 4-chloromethyl-7-hydroxy substituted coumarins have demonstrated notable antioxidant properties in DPPH assays. dergipark.org.tr The addition of hydroxyl groups, particularly in an ortho position, has been found to significantly enhance the radical-scavenging and antioxidant capacity of 4-methylcoumarins. nih.gov
Table 1: In Vitro Antioxidant Activity of Selected Coumarin Derivatives
| Compound | Assay | Activity Metric | Result |
|---|---|---|---|
| 4-(chloromethyl)-7-hydroxy-5-methyl coumarin | DPPH Scavenging | % Inhibition | Exhibited significant antioxidant activity |
| Isobornyl coumarin derivative | DPPH Scavenging | RSA% | 57.48 ± 0.60 at 100 μM nih.gov |
| 7,8-dihydroxy-4-methylcoumarin | Peroxyl Radical Quenching | Antioxidant Capacity | Most efficient antioxidant among tested compounds nih.gov |
This table presents data for structurally related coumarin derivatives to illustrate common testing methods and findings. Data specific to this compound was not available in the search results.
Photodynamic Mechanisms of Action (if applicable for coumarins)
Photodynamic therapy (PDT) is a cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy tumor cells. nih.govmdpi.com Coumarin derivatives have emerged as promising photosensitizers due to their unique photochemical properties. nih.govnih.gov The effectiveness of PDT relies on the photosensitizer's ability to absorb light and transition to an excited triplet state, which can then react with molecular oxygen. mdpi.com
Photoinduced Generation of Reactive Oxygen Species (In Vitro)
The mechanism of PDT involves the activation of a photosensitizer by light, leading to the formation of an excited singlet state, which then converts to a longer-lived excited triplet state. This triplet state can undergo two types of photochemical reactions: Type I and Type II.
Type I Reaction: Involves electron transfer from the photosensitizer to a substrate, such as molecular oxygen, to produce superoxide anions and other radicals.
Type II Reaction: Involves energy transfer from the triplet photosensitizer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
In vitro studies have confirmed that various coumarin derivatives can efficiently generate ROS upon irradiation with light of an appropriate wavelength. This photoinduced generation of ROS is the primary mechanism behind their photocytotoxicity and their potential application in photodynamic therapy for various diseases, including cancer and actinic keratosis. nih.gov The specific efficiency of this compound as a photosensitizer and its capacity for ROS generation would need to be determined through specific in vitro photochemical and photobiological assays.
Photophysical Properties Relevant to Molecular Interaction
The interaction of this compound derivatives with biological systems at a molecular level is significantly influenced by their photophysical properties. These properties, including absorption and emission of light, are dictated by the electronic structure of the molecule, which in turn is affected by its substituents and the surrounding microenvironment. Understanding these characteristics is crucial for applications such as fluorescent probes and photosensitizers.
The photophysical characteristics of coumarin derivatives are highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. nih.gov This sensitivity arises from changes in the dipole moment of the molecule upon excitation. Generally, the excited state of coumarin derivatives is more polar than the ground state. nih.gov Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property is particularly relevant for probing molecular interactions, as the emission wavelength can provide information about the polarity of the binding site in a biological macromolecule.
The interplay of the electron-withdrawing chloro group and the electron-donating methyl group in this compound derivatives is expected to result in unique photophysical signatures. These properties are fundamental to their potential use in mechanistic studies of biological activities, where changes in fluorescence can signal binding events or conformational changes in biomolecules.
Detailed Research Findings
Research on various coumarin derivatives has established a clear relationship between their chemical structure and their photophysical properties. The absorption and fluorescence spectra of coumarins are influenced by substituents on the benzopyrone ring. researchgate.net
The following table presents photophysical data for a related compound, 3-chloro-7-methoxy-4-methylcoumarin, to illustrate the typical range of values for chloro-substituted methylcoumarins. It is important to note that the position of the substituents significantly affects the photophysical properties.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| Cyclohexane | 320 | 380 | 4980 | 0.58 |
| Dioxane | 322 | 385 | 5120 | 0.65 |
| Acetonitrile | 321 | 390 | 5580 | 0.72 |
| Methanol | 322 | 395 | 5890 | 0.75 |
The data for 3-chloro-7-methoxy-4-methylcoumarin demonstrates the solvatochromic effect, with a noticeable red-shift in the emission maximum as the solvent polarity increases from cyclohexane to methanol. researchgate.net This is accompanied by an increase in the fluorescence quantum yield, suggesting that polar environments can enhance the radiative decay pathway for this particular derivative. researchgate.net
The study of such derivatives provides a framework for understanding how the specific substitution pattern of this compound would likely influence its interaction with different molecular environments. The chlorine at the 4-position and the methyl at the 5-position will create a unique electronic distribution that will govern its absorption and emission characteristics, and consequently, its utility in probing biological systems.
Applications and Future Directions in Chemical Sciences
Utilization as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
The 4-Chloro-5-methylcoumarin molecule serves as a valuable intermediate in organic synthesis due to the reactive C-Cl bond and the electrophilic nature of the α,β-unsaturated lactone system. This allows for a variety of chemical transformations to build complex molecular architectures.
The coumarin (B35378) nucleus is a privileged scaffold for the synthesis of a wide array of heterocyclic compounds. The chlorine atom at the 4-position of this compound acts as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is instrumental in the synthesis of more complex, fused heterocyclic systems. For instance, derivatives like 4-hydroxycoumarin (B602359) are key intermediates in producing pyrano[2,3-d]pyrimidines and other fused heterocycles. nih.govresearchgate.net Similarly, 4-chloro-3-formylcoumarins have been established as multifaceted building blocks for developing a variety of substituted and fused coumarin derivatives, including 5-, 6-, and 7-membered ring systems through various reaction protocols. rsc.org The substitution of the chlorine atom can introduce new functional groups, which can then participate in further cyclization reactions, leading to novel molecular frameworks.
Beyond covalent synthesis, the coumarin moiety is well-known for its ability to participate in the formation of supramolecular structures. This is primarily driven by its photochemical behavior, specifically [2+2] photodimerization. nih.govrsc.org When exposed to UV light (typically >310 nm), two coumarin molecules can undergo cycloaddition to form a cyclobutane ring, linking the two units together. This dimerization can be controlled with high regio- and stereoselectivity by confining the coumarin molecules within a supramolecular host, such as cyclodextrins or cucurbiturils. nih.gov This controlled dimerization process allows for the construction of well-defined supramolecular assemblies and photo-controllable supramolecular gels. rsc.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating structural elements from each starting material. nih.gov Coumarin derivatives, particularly 4-hydroxycoumarin (which can be conceptually derived from this compound via hydrolysis), are extensively used in MCRs to generate molecular diversity. clockss.orgresearchgate.net These reactions are powerful tools for the rapid construction of libraries of complex molecules, which is highly valuable in drug discovery and materials science. nih.govrsc.org
For example, three-component reactions involving 4-hydroxycoumarin, various aldehydes, and active methylene compounds are commonly used to synthesize pyran-annulated heterocyclic compounds. clockss.orgresearchgate.net The reactivity of the coumarin scaffold allows it to act as a key building block in these convergent synthetic routes.
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also feature coumarin synthesis prominently. An iron(III) chloride-catalyzed cascade reaction of salicylaldehydes and activated methylene compounds provides an environmentally benign route to 3-substituted or 3,4-disubstituted coumarins. researchgate.net The inherent reactivity of the this compound structure makes it a suitable candidate for designing novel cascade sequences to access complex heterocyclic systems efficiently.
Potential in Materials Science and Photonic Applications
The photophysical properties of the coumarin core, characterized by strong fluorescence and photochemical reactivity, make it a highly attractive component for the development of advanced functional materials.
Coumarin derivatives are renowned for their strong fluorescence, high quantum yields, and sensitivity to their local environment, making them ideal fluorophores for chemical sensors. researchgate.net The fluorescence properties can be finely tuned by chemical modification of the coumarin ring. These characteristics have been widely exploited to create fluorescent probes for detecting various analytes, including metal ions and small molecules. researchgate.netrsc.orgrsc.org
The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). researchgate.net For instance, a probe can be designed where the coumarin fluorescence is initially "quenched." Upon binding to a specific analyte, a chemical reaction or conformational change disrupts the quenching mechanism, leading to a "turn-on" fluorescence signal. While many examples exist for biological sensing, the same principles are readily applicable to non-biological sensing, such as the detection of heavy metal ions in environmental samples. For example, novel water-soluble coumarin-based probes have been synthesized for the selective detection of Fe³⁺ ions in aqueous media. rsc.org
Table 1: Examples of Coumarin-Based Fluorescent Probes and Their Properties.
| Probe Type | Sensing Mechanism | Detection Limit | Application |
|---|---|---|---|
| Coumarin-based sensor for Fe³⁺ rsc.org | Fluorescence quenching | 1.1 μM | Detection in aqueous media |
The inherent luminescence of coumarin derivatives makes them promising candidates for use in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net In an OLED, an organic material emits light in response to an electric current. The color and efficiency of the emission are determined by the molecular structure of the organic material. Coumarins have been investigated as blue-green light emitters due to their favorable photophysical properties. sciepub.com The ability to modify the coumarin scaffold allows for the tuning of emission wavelengths, quantum efficiencies, and charge transport properties, which are all critical parameters for OLED performance. The combination of a coumarin core with other functional groups can lead to materials with improved thermal stability and charge-carrying capabilities, making them suitable for incorporation into multilayer OLED devices as either the emissive layer or a host material.
The most significant photochemical reaction of coumarins is their reversible [2+2] photodimerization. researchgate.net Upon irradiation with UV light of a longer wavelength (e.g., >300 nm), the double bond in the pyrone ring of two coumarin molecules undergoes a cycloaddition reaction to form a cyclobutane dimer. researchgate.net This process can be reversed by irradiating the dimer with UV light of a shorter wavelength (e.g., ~254 nm), which causes photocleavage of the cyclobutane ring and regenerates the original coumarin monomers. researchgate.netresearchgate.net
This reversible photoreaction is the basis for creating a wide range of photoresponsive materials. By incorporating coumarin moieties as side chains in a polymer, the photodimerization reaction can be used to create cross-links between polymer chains. This photocrosslinking can dramatically alter the material's properties, such as its solubility, swelling behavior, and mechanical strength. The reversibility of the reaction allows for the development of materials with photoswitchable properties, including self-healing polymers and shape-memory materials. researchgate.net For example, a damaged polymer network containing coumarin groups can be "healed" by exposing it to UV light to induce crosslinking across the damaged interface. researchgate.net This photochemical control over material properties is a key area of research in smart materials and nanotechnology. nankai.edu.cn
Table 2: Wavelength Control of Coumarin Photoreactions for Responsive Materials.
| Process | Wavelength | Reaction | Result |
|---|---|---|---|
| Photodimerization researchgate.net | >300 nm | [2+2] Cycloaddition | Formation of cyclobutane dimer (Crosslinking) |
Role in Catalyst Design and Ligand Development
The unique structural framework of coumarins, characterized by a fused benzene (B151609) and α-pyrone ring system, offers a versatile scaffold for the design of novel catalysts and ligands. The specific substitution pattern of this compound, featuring an electron-withdrawing chloro group at the 4-position and an electron-donating methyl group at the 5-position, presents intriguing possibilities for tuning the electronic and steric properties of derived catalytic systems.
Chiral Ligands Derived from this compound Scaffold
While the direct utilization of the this compound scaffold for the synthesis of chiral ligands is an area with limited specific research, the broader class of coumarin derivatives has shown significant promise in the development of organocatalysts. semanticscholar.orgbeilstein-journals.orgnih.gov The inherent planarity and rigidity of the coumarin core can be exploited to create well-defined chiral environments. By introducing chiral moieties at various positions on the this compound ring, it is conceivable to develop a new class of chiral ligands.
For instance, functionalization at the 3, 6, 7, or 8 positions with chiral amines, phosphines, or other coordinating groups could yield ligands with unique stereochemical properties. The electronic influence of the chloro and methyl groups would likely play a crucial role in modulating the catalytic activity and enantioselectivity of the resulting metal complexes or organocatalysts. The development of such ligands derived from the coumarin scaffold is an active area of research in asymmetric synthesis. researchgate.net
Table 1: Potential Chiral Ligands Derived from Substituted Coumarins
| Catalyst Type | General Structure | Potential Application |
| Chiral Amine Organocatalyst | Coumarin scaffold with a chiral amine substituent | Asymmetric Michael additions, Aldol reactions |
| Chiral Phosphine Ligand | Coumarin scaffold with a chiral phosphine substituent | Transition metal-catalyzed asymmetric hydrogenation, cross-coupling reactions |
| Chiral Squaramide Catalyst | Coumarin scaffold linked to a chiral squaramide moiety | Hydrogen-bond-donating catalysis in various asymmetric transformations |
This table presents hypothetical examples based on the known reactivity of the broader coumarin class and is intended to illustrate potential research directions.
Applications in Asymmetric Catalysis and Metal-Organic Frameworks
The application of coumarin derivatives in asymmetric catalysis is a burgeoning field. semanticscholar.orgbeilstein-journals.orgnih.govnih.gov Organocatalysts derived from cinchona alkaloids and other chiral scaffolds have been successfully employed in various asymmetric transformations involving coumarin-based substrates. nih.gov While specific examples employing this compound as a catalyst or ligand are not extensively documented, the general principles of asymmetric organocatalysis suggest its potential. The electron-withdrawing nature of the chlorine atom could enhance the Lewis acidity of a metal center coordinated to a ligand derived from this coumarin, potentially leading to enhanced catalytic activity.
In the realm of materials science, coumarins have been incorporated into Metal-Organic Frameworks (MOFs) to impart photo-responsive properties. rsc.orgresearchgate.net The functionalization of MOFs with coumarin derivatives can lead to materials with tunable adsorption and release capabilities, with potential applications in areas such as drug delivery and gas storage. rsc.org Although the incorporation of halogenated coumarins into MOFs is a developing area, the presence of the chloro group in this compound could offer a site for post-synthetic modification or influence the framework's electronic properties. nih.gov The development of MOFs functionalized with specifically substituted coumarins like this compound represents a promising avenue for creating advanced materials with tailored functionalities. researchgate.netecnu.edu.cn
Future Research Directions for this compound Chemistry
The exploration of this compound's full potential in chemical sciences is an ongoing endeavor. Future research is likely to focus on several key areas, from uncovering new chemical reactions to developing sustainable production methods and advanced computational tools.
Exploration of Novel Reactivity Patterns and Unprecedented Derivatizations
The reactivity of the coumarin core is rich and varied, with the C3-C4 double bond and the lactone functionality being key sites for chemical modification. frontiersin.orgnih.gov Future research will likely delve into uncovering novel reactivity patterns for this compound. The interplay between the electron-withdrawing chloro group and the electron-donating methyl group could lead to unique and previously unobserved chemical behavior.
Exploration of C-H activation strategies on the benzene ring of this compound could open up new avenues for late-stage functionalization, allowing for the rapid synthesis of a diverse library of derivatives. mdpi.com Furthermore, the development of photocatalytic and electrocatalytic methods for the derivatization of this coumarin could lead to more sustainable and efficient synthetic protocols. frontiersin.org
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. nih.gov The development of advanced computational models specifically tailored for coumarin derivatives can accelerate the discovery of new applications. mdpi.com For this compound, these models could be used to:
Predict Reactivity: Accurately predict the regioselectivity and stereoselectivity of various reactions, guiding synthetic efforts. researchgate.net
Screen for Biological Activity: Virtually screen libraries of this compound derivatives for potential biological activities, prioritizing experimental studies. researchgate.net
Design Functional Materials: Simulate the incorporation of this compound into materials like MOFs to predict their properties and guide the design of novel functional materials.
These predictive models, based on quantum mechanics and machine learning, will be instrumental in unlocking the full potential of this compound and its derivatives. mdpi.com
Sustainable and Scalable Synthetic Methodologies for Industrial Applications
For any chemical compound to have a significant impact, its synthesis must be both sustainable and scalable. rsc.org Future research on this compound will need to address these aspects. The development of "green" synthetic routes that minimize waste, use renewable starting materials, and employ environmentally benign catalysts will be crucial. nih.govbhu.ac.in
Furthermore, the transition from laboratory-scale synthesis to industrial production requires robust and efficient methodologies. tandfonline.com Research into continuous flow synthesis and the use of solid-supported catalysts could pave the way for the large-scale production of this compound and its derivatives, making them more accessible for a wide range of applications in materials science, and other industrial sectors. rsc.orgorganic-chemistry.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-5-methylcoumarin, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically involves Pechmann condensation or Kostanecki acylation, with chlorination at the 4-position. Optimization requires varying catalysts (e.g., H₂SO₄, ZnCl₂), temperature (80–120°C), and reaction time. Monitor intermediates via TLC and characterize products using melting point analysis and NMR. For reproducibility, document solvent purity, stoichiometry, and purification steps (e.g., recrystallization in ethanol) .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Compare peak assignments with literature data (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.6 ppm).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity.
- Mass Spectrometry : Expect [M+H]⁺ at m/z 208.6 (C₁₀H₇ClO₂). Cross-reference with databases like NIST Chemistry WebBook or PubChem .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Report degradation products (e.g., coumarin derivatives) in supplementary data .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel chemical reactions?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Compare with experimental results from nucleophilic substitution or cross-coupling reactions. Validate models by correlating computed activation energies with kinetic data from GC-MS or in situ IR .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Harmonization : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies.
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., 5-methyl vs. 5-ethyl) to isolate contributing factors.
- Meta-Analysis : Use tools like ChemSpider or Reaxys to aggregate data, noting outliers and methodological biases .
Q. How can researchers design experiments to elucidate the mechanism of this compound’s fluorescence quenching?
- Methodological Answer :
- Time-Resolved Fluorescence : Measure lifetime changes in the presence of quenchers (e.g., iodide ions) to distinguish static vs. dynamic quenching.
- Molecular Docking : Simulate interactions with biomacromolecules (e.g., serum albumin) using AutoDock Vina.
- pH-Dependent Studies : Assess fluorescence intensity across pH 3–10 to identify protonation-dependent behavior .
Data Management & Reproducibility
Q. What are best practices for documenting and sharing spectral data of this compound?
- Methodological Answer :
- FAIR Principles : Upload raw NMR/HPLC files to repositories like Chemotion or RADAR4Chem with metadata (solvent, instrument model).
- Standardization : Adopt JCAMP-DX formats for spectra and include experimental parameters (e.g., pulse sequences for NMR) .
Q. How should researchers address inconsistencies in melting point reports for this compound?
- Methodological Answer :
- Interlaboratory Comparison : Share samples with collaborators for independent verification.
- DSC Analysis : Use differential scanning calorimetry to detect polymorphs or impurities affecting melting ranges.
- Literature Audit : Exclude studies lacking purity validation (e.g., missing HPLC data) .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
